1,2,4,6-Cycloheptatetraene
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Overview
Description
1,2,4,6-Cycloheptatetraene is a highly reactive organic compound with the molecular formula C₇H₆. It is characterized by a seven-membered ring containing four conjugated double bonds. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a key intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,4,6-Cycloheptatetraene can be synthesized through the photochemical rearrangement of phenylcarbene. This process involves the photolysis of phenyldiazomethane in cryogenic matrices, which produces phenylcarbene. The phenylcarbene then rearranges to form this compound .
Industrial Production Methods: encapsulation techniques using molecular containers, such as carcerands, have been explored to stabilize and isolate this compound for practical applications .
Chemical Reactions Analysis
Types of Reactions: 1,2,4,6-Cycloheptatetraene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form cycloheptatrienone derivatives.
Reduction: Reduction reactions can convert it into cycloheptatriene.
Substitution: It can participate in substitution reactions, particularly with electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as selenium dioxide can be used for oxidation reactions.
Reduction: Hydrogenation using catalysts like palladium on carbon can reduce this compound.
Substitution: Electrophilic reagents such as halogens can be used under controlled conditions.
Major Products Formed:
Oxidation: Cycloheptatrienone derivatives.
Reduction: Cycloheptatriene.
Substitution: Halogenated cycloheptatetraene derivatives.
Scientific Research Applications
1,2,4,6-Cycloheptatetraene has several scientific research applications:
Chemistry: It serves as a key intermediate in the study of arylcarbene rearrangements and related C₇H₆ rearrangements.
Medicine: While direct applications in medicine are limited, its derivatives are explored for potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1,2,4,6-Cycloheptatetraene involves its high reactivity due to the presence of conjugated double bonds. It can undergo rearrangements via heavy-atom tunneling, which limits its stability and observability. The compound can also participate in various chemical reactions, forming different products depending on the reaction conditions .
Comparison with Similar Compounds
Cycloheptatriene: Similar in structure but lacks the fourth double bond.
Cycloheptatrienone: An oxidized form of cycloheptatriene.
Cycloheptane: A saturated analog with no double bonds.
Uniqueness: 1,2,4,6-Cycloheptatetraene is unique due to its highly strained structure and the presence of four conjugated double bonds, which confer high reactivity and make it a valuable intermediate in organic synthesis .
Properties
CAS No. |
52783-93-4 |
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Molecular Formula |
C7H6 |
Molecular Weight |
90.12 g/mol |
IUPAC Name |
cyclohepta-1,2,4,6-tetraene |
InChI |
InChI=1S/C7H6/c1-2-4-6-7-5-3-1/h1-6H |
InChI Key |
QCGSIOBRVKSPBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C=CC=C1 |
Origin of Product |
United States |
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